Cas no 2171844-75-8 (3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid)

3-{2-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a hydroxybenzoic acid moiety, and an ethylene glycol linker, offering enhanced solubility and flexibility in solid-phase peptide synthesis (SPPS). The compound’s ortho-hydroxybenzoic acid group provides additional functionalization potential, while the Fmoc protection ensures compatibility with standard deprotection protocols. This derivative is particularly useful for introducing aromatic and hydrophilic residues into peptide sequences, facilitating the synthesis of complex biomolecules with precise control over molecular architecture. Its stability and reactivity make it suitable for research in medicinal chemistry and bioconjugation.
3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid structure
2171844-75-8 structure
Product Name:3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid
CAS No:2171844-75-8
MF:C26H24N2O7
MW:476.477967262268
CID:5859244
PubChem ID:165574348
Update Time:2025-10-30

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid
    • EN300-1539142
    • 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
    • 2171844-75-8
    • Inchi: 1S/C26H24N2O7/c29-23-10-9-16(25(31)32)13-22(23)28-24(30)15-34-12-11-27-26(33)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21,29H,11-12,14-15H2,(H,27,33)(H,28,30)(H,31,32)
    • InChI Key: GLAZWGJMWPHVLG-UHFFFAOYSA-N
    • SMILES: O(C(NCCOCC(NC1C(=CC=C(C(=O)O)C=1)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 476.15835111g/mol
  • Monoisotopic Mass: 476.15835111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 134Ų

3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1539142-0.05g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539142-0.1g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539142-0.25g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539142-0.5g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1539142-1.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
1g
$3368.0 2023-06-05
Enamine
EN300-1539142-2.5g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1539142-5.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
5g
$9769.0 2023-06-05
Enamine
EN300-1539142-10.0g
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
10g
$14487.0 2023-06-05
Enamine
EN300-1539142-50mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
50mg
$2829.0 2023-09-26
Enamine
EN300-1539142-100mg
3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-hydroxybenzoic acid
2171844-75-8
100mg
$2963.0 2023-09-26

Additional information on 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid

Research Briefing on 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid (CAS: 2171844-75-8)

The compound 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid (CAS: 2171844-75-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique Fmoc-protected aminoethoxyacetamide and hydroxybenzoic acid moieties, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its applications in targeted drug delivery, bioconjugation, and as a building block for novel therapeutic agents.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group provides orthogonal protection for the amino functionality, enabling selective deprotection and subsequent coupling reactions. Recent advancements have demonstrated its utility in the synthesis of complex peptide-based therapeutics, including antimicrobial peptides and cancer-targeting conjugates. The hydroxybenzoic acid moiety further enhances its solubility and bioavailability, making it a versatile scaffold for drug design.

In addition to its synthetic applications, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid has been investigated for its potential in bioconjugation strategies. Researchers have utilized its reactive carboxyl and hydroxyl groups to link therapeutic payloads to antibodies, nanoparticles, and other delivery vehicles. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of antibody-drug conjugates (ADCs), where it facilitated stable and site-specific conjugation, improving therapeutic efficacy and reducing off-target effects.

Furthermore, the compound's physicochemical properties have been a subject of recent pharmacokinetic studies. Its balanced hydrophilicity and lipophilicity contribute to favorable absorption and distribution profiles, as evidenced by in vivo models. These findings underscore its potential as a multifunctional linker in prodrug design and targeted therapy. Ongoing research aims to optimize its structural derivatives for enhanced stability and reduced immunogenicity.

In conclusion, 3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-hydroxybenzoic acid (CAS: 2171844-75-8) represents a promising tool in modern pharmaceutical chemistry. Its applications span peptide synthesis, bioconjugation, and drug delivery, with recent studies highlighting its versatility and efficacy. Future research directions may focus on expanding its utility in personalized medicine and exploring novel derivatives with improved pharmacological properties.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd